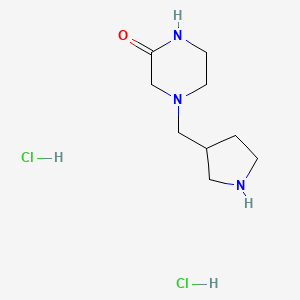

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

描述

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple nitrogen centers. The compound is officially designated under Chemical Abstracts Service registry number 1220021-12-4, which serves as its unique identifier within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry name specifically describes the structural arrangement wherein a pyrrolidin-3-ylmethyl substituent is attached to the fourth position of a piperazin-2-one core structure, with the entire molecule existing as a dihydrochloride salt. Alternative nomenclature systems recognize this compound through various synonymous designations, including systematic names that emphasize different structural perspectives of the molecular architecture.

The molecular formula C₉H₁₉Cl₂N₃O reflects the precise atomic composition, encompassing nine carbon atoms, nineteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of 256.17 grams per mole represents the combined mass of all constituent atoms, including the dihydrochloride salt formation. Structural identification relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance spectroscopy, which provides detailed insights into the three-dimensional arrangement of atoms within the molecule. Mass spectrometry serves as a complementary analytical tool for confirming molecular identity and purity assessments. The compound's classification extends beyond simple nomenclature to encompass broader chemical categories that reflect its functional characteristics and potential applications.

Historical Context and Development

The historical development of this compound emerges from decades of systematic exploration within heterocyclic chemistry, particularly focusing on the pharmaceutical potential of piperazine-containing compounds. The evolution of piperazine derivatives as therapeutic agents began with early observations of their unique pharmacological properties, which subsequently motivated extensive structural modifications and optimization efforts. Research initiatives spanning multiple decades have progressively refined synthetic methodologies for accessing complex piperazine architectures, ultimately enabling the preparation of sophisticated derivatives such as this particular compound. The incorporation of pyrrolidine substituents represents a strategic advancement in molecular design, reflecting deeper understanding of structure-activity relationships within this chemical class.

Contemporary development efforts have been significantly influenced by the recognition of piperazin-2-one motifs as privileged scaffolds within medicinal chemistry applications. This recognition stems from comprehensive analyses of existing pharmaceutical agents, which revealed recurring structural patterns and functional groups that contribute to biological activity. The specific combination of piperazine and pyrrolidine ring systems reflects modern approaches to molecular hybridization, wherein discrete pharmacophoric elements are strategically combined to enhance overall biological profiles. Advanced synthetic methodologies, including palladium-catalyzed asymmetric hydrogenation techniques, have facilitated access to enantiomerically pure derivatives with enhanced stereochemical control. These technological advances have transformed the accessibility of complex heterocyclic structures, enabling systematic exploration of their pharmaceutical potential.

The development timeline encompasses multiple phases of optimization, beginning with fundamental structural elucidation and progressing through increasingly sophisticated synthetic approaches. Early investigations focused primarily on establishing basic synthetic routes and characterizing fundamental chemical properties. Subsequent research phases emphasized stereochemical considerations and the development of asymmetric synthetic methodologies capable of producing enantiomerically enriched materials. Contemporary efforts continue to refine these approaches while expanding the scope of accessible derivatives and their potential applications. The cumulative knowledge base supporting this compound's development represents decades of collaborative research efforts across multiple institutions and disciplines.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry derives primarily from its representative character as a complex nitrogen-containing molecule that exemplifies modern approaches to structural diversity and functional optimization. Heterocyclic compounds containing nitrogen atoms occupy central positions within pharmaceutical chemistry due to their ability to engage in diverse intermolecular interactions, including hydrogen bonding, electrostatic interactions, and coordination with biological macromolecules. The dual presence of piperazine and pyrrolidine ring systems creates multiple sites for potential biological recognition and binding, thereby expanding the compound's theoretical interaction profile. This structural complexity positions the compound as an excellent model system for investigating fundamental principles governing heterocyclic reactivity and biological activity.

The piperazin-2-one core structure represents a particularly important heterocyclic framework due to its demonstrated utility across numerous pharmaceutical applications. Research investigations have revealed that this structural motif frequently appears within bioactive natural products and synthetic pharmaceutical agents, suggesting inherent biological relevance that transcends specific therapeutic applications. The incorporation of pyrrolidine substituents further enhances this biological potential by introducing additional conformational flexibility and interaction sites. These structural features collectively contribute to the compound's position as a representative example of contemporary heterocyclic design principles that emphasize both structural sophistication and functional versatility.

Contemporary heterocyclic chemistry increasingly emphasizes the strategic combination of discrete ring systems to create hybrid molecules with enhanced properties. The specific architecture of this compound exemplifies this approach through its integration of two complementary nitrogen-containing cycles. The resulting molecular framework provides multiple opportunities for derivatization and functionalization, enabling systematic exploration of structure-activity relationships. Advanced synthetic methodologies for accessing such complex architectures continue to evolve, with particular emphasis on asymmetric synthesis and stereochemical control. These developments collectively underscore the compound's significance as both a synthetic target and a platform for further chemical exploration.

Position in Privileged Scaffold Research

The concept of privileged scaffolds within pharmaceutical research refers to molecular frameworks that demonstrate exceptional propensity for biological activity across diverse therapeutic applications. This compound occupies a significant position within this research paradigm due to its incorporation of the piperazine structural motif, which has been extensively validated as a privileged scaffold through systematic analysis of pharmaceutical agents. The piperazine ring system exhibits remarkable versatility in biological recognition processes, attributed to its unique combination of conformational flexibility, basicity, and hydrogen bonding capabilities. These properties enable piperazine-containing compounds to interact effectively with diverse biological targets, including receptors, enzymes, and ion channels.

Research investigations focusing on privileged scaffold identification have consistently highlighted the exceptional performance of piperazine derivatives across multiple therapeutic areas. Systematic analyses of pharmaceutical databases reveal recurring appearance of piperazine motifs within successful drug molecules, spanning applications from cardiovascular therapeutics to central nervous system agents. The specific structural features that contribute to this privileged status include the compound's ability to adopt multiple conformations, its favorable physicochemical properties, and its capacity for diverse chemical modifications. The addition of pyrrolidine substituents to the piperazine core creates a hybrid scaffold that potentially combines the advantageous properties of both ring systems.

Contemporary privileged scaffold research emphasizes the importance of structural diversity and the strategic combination of validated pharmacophoric elements. The architectural complexity of this compound reflects this modern approach through its integration of multiple nitrogen-containing cycles within a single molecular framework. This design strategy potentially amplifies the individual advantages of each component while creating new opportunities for biological recognition and interaction. Advanced computational methods increasingly support privileged scaffold identification and optimization, enabling systematic exploration of structural modifications and their impact on biological activity. These approaches collectively position the compound within the forefront of contemporary scaffold-based drug discovery efforts.

Classification Within Piperazine Derivatives

The classification of this compound within the broader family of piperazine derivatives requires consideration of multiple structural and functional characteristics that distinguish it from related compounds. Piperazine derivatives encompass an extensive collection of molecules that share the common six-membered diazine ring system but differ significantly in their substitution patterns, oxidation states, and salt formations. This particular compound belongs to the subclass of piperazin-2-ones, which are characterized by the presence of a carbonyl group at the second position of the piperazine ring. The additional pyrrolidine substituent further refines its classification within this already specialized category.

The structural complexity of piperazine derivatives necessitates sophisticated classification systems that account for both primary structural features and secondary characteristics such as stereochemistry and salt formation. Primary classification criteria typically focus on the core ring system and major substituent groups, while secondary criteria address more subtle structural variations that may influence biological activity or chemical reactivity. The dihydrochloride salt formation represents an important classification element that significantly impacts the compound's physical properties, solubility characteristics, and potential applications. This salt formation strategy is commonly employed within pharmaceutical chemistry to enhance compound stability and bioavailability.

Contemporary classification approaches increasingly emphasize functional characteristics alongside traditional structural criteria. The recognition of privileged scaffolds and pharmacophoric elements has created new classification frameworks that prioritize biological activity patterns over purely structural considerations. Within this context, this compound represents a hybrid classification that combines elements from multiple established categories. The compound's position within piperazine derivative classification systems reflects both its structural sophistication and its potential for diverse biological applications. Advanced database systems continue to evolve to accommodate such complex classification requirements while maintaining systematic organization of chemical knowledge.

属性

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFULKNJEGPAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stereoselective Aldol Condensation and Reduction

A prominent method involves an aldol condensation between an aldehyde derivative of pyrrolidine and a piperazinone derivative, followed by reduction steps under controlled conditions. The process can be summarized as:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Ester reduction to aldehyde | Sodium bis(2-methoxyethoxy)aluminumhydride; solvents like diethyl ether, tetrahydrofuran; 0°C to -78°C | Provides aldehyde intermediate with minimal side reactions |

| 2 | Aldol condensation | Aldehyde derivative + piperazinone derivative; base such as lithium bis(trimethylsilyl)amide (LHMDS), solvents like tetrahydrofuran or toluene; temperature -70°C to -30°C | Use of asymmetric auxiliaries enhances stereoselectivity |

| 3 | Purification | Chromatography or crystallization | Removes diastereomers and impurities |

This method is adapted from a patented process aimed at improving yield and safety by avoiding explosive azide intermediates and costly reagents.

Reductive Amination with Lewis Acid Catalysis

Another critical step in related analogues involves stereoselective reductive amination of ketones with pyrrolidine, catalyzed by Lewis acids such as titanium isopropoxide (Ti(OiPr)4). This method is notable for:

- Enhancing diastereoselectivity (up to >95:5 ratio in some derivatives)

- Using sodium cyanoborohydride (NaBH3CN) as a mild reducing agent

- Operating under mild conditions to preserve sensitive functional groups

This approach is particularly effective in synthesizing methylated analogues of pyrrolidinyl piperazine derivatives, which share structural similarity with 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one.

| Step | Description | Reagents/Conditions | Diastereoselectivity |

|---|---|---|---|

| Reductive amination | Ketone + pyrrolidine + NaBH3CN + Ti(OiPr)4 | Solvent: typically methanol or dichloromethane; room temperature | 70:30 to >95:5 (unlike:like diastereomers) depending on substituents |

Detailed Reaction Conditions and Reagents

| Reaction Step | Reagents | Solvents | Temperature Range | Bases | Notes |

|---|---|---|---|---|---|

| Ester reduction | Sodium bis(2-methoxyethoxy)aluminumhydride | Diethyl ether, THF, dioxane, toluene | 0°C to -78°C | None | Selective reduction to aldehyde |

| Aldol condensation | Pyrrolidin-3-yl aldehyde + piperazinone derivative | Diethyl ether, THF, t-butyl methyl ether, toluene | -70°C to -30°C | LHMDS, n-BuLi, LDA, NaHMDS | Asymmetric auxiliaries improve stereoselectivity |

| Reductive amination | Ketone + pyrrolidine + NaBH3CN + Ti(OiPr)4 | Methanol, DCM | Room temperature | None | Lewis acid catalysis enhances selectivity |

| Salt formation | HCl gas or aqueous HCl | Appropriate solvent | Ambient | None | Converts free base to dihydrochloride salt for stability |

Research Findings and Comparative Analysis

- The patented method improves yield from approximately 30% in older methods to 63-67% by employing stereoselective auxiliaries and avoiding hazardous intermediates.

- The use of lithium bis(trimethylsilyl)amide (LHMDS) as a base in aldol condensation provides better control over stereochemistry compared to other bases like n-BuLi or LDA.

- Reductive amination under Lewis acid catalysis (Ti(OiPr)4) achieves high diastereoselectivity, crucial for obtaining the desired stereoisomer of the pyrrolidinylmethyl substituent.

- Solvent choice impacts reaction efficiency and selectivity; ethers such as THF and diethyl ether are preferred for condensation reactions, while methanol or dichloromethane suit reductive amination.

- Final salt formation with hydrochloric acid stabilizes the compound, facilitating isolation and storage.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

科学研究应用

Pharmaceutical Applications

-

Therapeutic Agent :

- The compound has been studied for its potential in treating neurological disorders. Its structure allows it to interact with various neurotransmitter receptors, making it a candidate for drug development targeting conditions like anxiety and depression.

-

Receptor Antagonism :

- Research indicates that 4-(pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride may act as an antagonist at certain receptor sites, which could be beneficial in modulating neurotransmission and addressing disorders associated with receptor dysregulation.

- Antimicrobial Properties :

Research has highlighted several biological activities associated with this compound:

- Interaction with Neurotransmitter Systems : Studies have focused on its effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

- Potential as a Multidrug Resistance Reverser : The compound may help overcome drug resistance in certain bacterial strains by inhibiting efflux pumps, thus enhancing the efficacy of existing antibiotics .

Case Studies

Several studies have documented the efficacy of compounds structurally related to this compound:

-

Neurological Disorders :

- A study explored the effects of a similar piperazine derivative on anxiety-related behaviors in animal models, showing significant reductions in anxiety levels when administered.

- Antimicrobial Activity :

- Drug Resistance :

作用机制

The mechanism of action of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

The piperazin-2-one scaffold is shared among analogs, but substituents and salt forms vary significantly, influencing physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features

Physicochemical and Pharmacological Implications

Ring Size and Strain: The pyrrolidine substituent (5-membered) offers moderate ring strain compared to azetidine (4-membered), which may improve metabolic stability . Azetidine-containing analogs (e.g., 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride) may exhibit higher reactivity due to strain, impacting shelf-life .

Solubility and Salt Effects :

- Dihydrochloride salts are universally employed to enhance water solubility, critical for oral bioavailability. For example, levocetirizine dihydrochloride () uses this strategy for antihistaminic efficacy .

Aromatic vs. Aliphatic Substituents :

- The pyridin-3-ylbenzyl group in 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride introduces aromaticity, enabling π-π interactions with biological targets (e.g., kinases or GPCRs) . This contrasts with aliphatic substituents like pyrrolidinylmethyl, which favor hydrophobic binding pockets.

Hybrid Structures :

- Compounds like 1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one dihydrochloride combine multiple heterocycles, broadening pharmacodynamic profiles but complicating synthesis .

生物活性

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₁H₁₈Cl₂N₄O

- Molecular Weight : Approximately 283.19 g/mol

- CAS Number : [Insert CAS number here if available]

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 15.2 | |

| MCF-7 (breast) | 12.8 | |

| A549 (lung) | 18.5 |

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties, particularly against viruses such as Hepatitis C. Its structural characteristics enhance its efficacy in targeting viral replication mechanisms.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit phosphoinositide 3-kinase (PI3Kα), with notable IC50 values indicating potential applications in treating diseases linked to aberrant PI3K signaling.

Inhibition of L1210 Cell Proliferation

A study conducted on L1210 leukemia cells revealed that treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent.

Antiviral Activity Against Hepatitis C

Research focused on the antiviral potential of this compound indicated that it effectively inhibits viral replication pathways in Hepatitis C virus-infected cells. The selectivity and potency were attributed to its unique structural features.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Pyrrolidin-2-ylmethyl)piperazine | Substituted piperazine | Moderate anticancer activity |

| N-(3-Pyridylmethyl)piperazine | Pyridine ring substitution | Antiviral properties |

| 1-(4-Methoxyphenyl)-piperazine | Methoxy substitution on phenyl ring | Antidepressant effects |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride in laboratory settings?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrrolidine and piperazine moieties can be linked via reductive amination or alkylation. The dihydrochloride salt is formed by treating the free base with hydrochloric acid under controlled pH conditions. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. | Pyrrolidin-3-ylmethanol, DCM, EDC/HOBt | Activation of carboxylic acid (if applicable) |

| 2. | Piperazin-2-one, triethylamine | Coupling reaction |

| 3. | HCl gas in diethyl ether | Salt formation |

| 4. | Ethanol/water (1:1) | Recrystallization |

Q. What analytical techniques are employed to confirm the structural integrity and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon骨架 .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M+2HCl]) .

- Critical Parameters : Ensure solvent-free samples for NMR and calibration with certified reference standards for HPLC .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across different studies?

- Approach :

- Conduct systematic stability studies under varying conditions (pH 2–9, 25–60°C) using HPLC to monitor degradation .

- Compare solubility in polar (water, DMSO) vs. nonpolar solvents (hexane) via gravimetric analysis .

- Case Study : Discrepancies in aqueous solubility may arise from hydrate formation; differential scanning calorimetry (DSC) can identify polymorphic transitions .

Q. What strategies optimize the yield of this compound during multi-step synthesis, particularly in stereoselective reactions?

- Optimization :

- Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective synthesis .

- Adjust reaction temperature (0–25°C) to minimize byproducts in coupling steps .

- Yield Improvement :

| Factor | Optimal Condition | Yield Increase |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc) | 15–20% |

| Reaction Time | 12–18 hours | 10–12% |

Q. How does the compound's piperazine ring conformation influence its reactivity and interaction with biological targets?

- Conformational Analysis :

- The chair conformation of the piperazine ring enhances stability, while boat forms may increase reactivity in nucleophilic substitutions .

- Puckering parameters (e.g., Cremer-Pople coordinates) derived from X-ray crystallography or computational modeling (DFT) predict preferred conformations .

- Biological Relevance : Planar conformations may improve binding affinity to serotonin receptors, as seen in structurally related compounds .

Q. What are the potential mechanisms of action when this compound interacts with cellular targets, based on structural analogs?

- Proposed Mechanisms :

- Enzyme Inhibition : Analogous piperazine derivatives inhibit monoamine oxidases (MAOs) via competitive binding to flavin adenine dinucleotide (FAD) sites .

- Receptor Modulation : The pyrrolidine moiety may act as a hydrogen bond donor to G-protein-coupled receptors (GPCRs), similar to antipsychotic agents .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) in cell lines can identify affected pathways (e.g., cAMP signaling) .

Methodological Design Questions

Q. How should researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

- Experimental Design :

- Accelerated Stability Testing :

| Condition | pH | Temperature | Duration |

|---|---|---|---|

| Acidic | 2 | 40°C | 7 days |

| Neutral | 7 | 25°C | 30 days |

| Alkaline | 9 | 40°C | 7 days |

- Analysis : Monitor degradation products via HPLC-MS and quantify using validated calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。